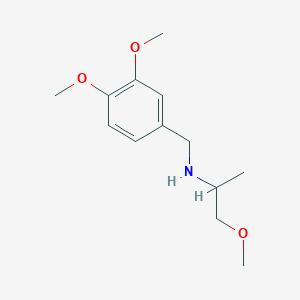

(3,4-Diméthoxybenzyle)(2-méthoxy-1-méthyléthyle)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C13H21NO3

- Molecular Weight : 237.31 g/mol

- CAS Number : 2851434

The compound features two methoxy groups and an amine functional group, which contribute to its reactivity and interaction with biological systems.

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may exhibit antidepressant and anxiolytic properties. Similar compounds have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Sodium Channel Modulation

The compound's structural similarities to known sodium channel blockers suggest potential applications in pain management. Sodium channels play a significant role in the transmission of pain signals, and compounds that can selectively inhibit these channels are being investigated for treating neuropathic pain .

Case Study: Synthesis of Antidepressant Analogues

A study involved synthesizing analogues of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine to evaluate their efficacy as antidepressants. The synthesis utilized palladium-catalyzed cross-coupling reactions to form C–N bonds effectively. The resulting compounds were tested in animal models, showing promising results in reducing depressive behaviors .

Ligand for Catalysis

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine has been employed as a ligand in various catalytic processes. Its ability to stabilize metal centers enhances the efficiency of reactions such as Suzuki-Miyaura coupling and other cross-coupling methodologies. This application is vital in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

| Application Area | Specific Use | Example Results |

|---|---|---|

| Medicinal Chemistry | Antidepressant analogues | Reduced depressive behaviors in models |

| Pain Management | Sodium channel blocking | Potential analgesic effects |

| Catalysis | Ligand in cross-coupling reactions | Improved yields in organic synthesis |

Activité Biologique

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features two methoxy groups on the benzyl moiety and a methylethylamine group, which contribute to its lipophilicity and reactivity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic effects.

The biological activity of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is attributed to its ability to interact with enzymes and receptors. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing binding affinity and specificity towards biological targets. This interaction can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.

1. Antimicrobial Activity

Research indicates that (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine exhibits moderate antibacterial activity. It has been evaluated against several bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances its solubility and biological activity.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Case Study 1: Antimycobacterial Activity

A derivative of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine was tested against Mycobacterium tuberculosis H37Rv. The study demonstrated significant activity, indicating that modifications to the compound could lead to effective treatments for tuberculosis. This highlights the importance of further exploration into its derivatives for enhanced efficacy.

Case Study 2: Environmental Applications

The compound has also been investigated for its ability to detect environmental pollutants such as silver ions and cyanide in aqueous solutions. This versatility showcases its potential not only in pharmacology but also in environmental monitoring applications.

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMAKJPRKQTXCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386042 |

Source

|

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137071-61-5 |

Source

|

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.